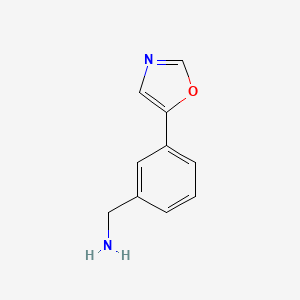

(3-(Oxazol-5-yl)phenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(1,3-oxazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWHMXRUVVPQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301483 | |

| Record name | 3-(5-Oxazolyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-83-1 | |

| Record name | 3-(5-Oxazolyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Oxazolyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of (3-(Oxazol-5-yl)phenyl)methanamine

[1][2][3][4]

Executive Summary

(3-(Oxazol-5-yl)phenyl)methanamine (CAS: 857283-83-1) is a high-value heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.[1][2][3] Structurally, it consists of a benzene ring meta-substituted with a primary aminomethyl group (–CH₂NH₂) and a 5-linked oxazole ring. This specific topology—meta-substitution combined with the 5-aryl oxazole motif—provides a unique vector for fragment-based drug design (FBDD), offering distinct solubility and hydrogen-bonding characteristics compared to its para-substituted or isoxazole analogs.

This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of this scaffold, providing researchers with the data necessary to integrate it into lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8]

The molecule serves as a bifunctional scaffold: the primary amine acts as a reactive handle for amide coupling or reductive amination, while the oxazole ring functions as a stable bioisostere for carbonyls or amides, often engaging in specific hydrogen bonding interactions within protein active sites (e.g., kinase hinge regions).

Table 1: Physicochemical Data

| Property | Value / Description |

| IUPAC Name | (3-(1,3-Oxazol-5-yl)phenyl)methanamine |

| Common Name | 3-(5-Oxazolyl)benzylamine |

| CAS Number | 857283-83-1 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Off-white to pale yellow solid (typically as HCl salt) |

| Solubility | Soluble in DMSO, Methanol; Moderate water solubility (pH dependent) |

| pKa (Calc.) | ~9.2 (Amine), ~0.8 (Oxazole N) |

| LogP (Calc.) | 1.1 – 1.4 |

| H-Bond Acceptors | 2 (Oxazole N, Amine N) |

| H-Bond Donors | 2 (Amine –NH₂) |

| Topological Polar Surface Area (TPSA) | ~52 Ų |

Structural Analysis & Electronic Properties

Electronic Distribution

The 1,3-oxazole ring is aromatic but electron-deficient compared to benzene. The oxygen atom contributes to the

-

C2 Position: The hydrogen at C2 of the oxazole is relatively acidic (pKa ~20) and can be deprotonated by strong bases (e.g., n-BuLi), allowing for further functionalization.

-

C5 Position: The attachment point to the phenyl ring. The 5-aryl oxazole linkage is generally stable to metabolic oxidation.

-

Meta-Substitution: The 1,3-relationship between the oxazole and the aminomethyl group creates a "kinked" geometry. This is critical in drug design for accessing specific sub-pockets that linear (para) analogs cannot reach.

Conformational Dynamics

The bond between the phenyl ring and the oxazole C5 allows for rotation, but the system tends toward planarity to maximize

Synthetic Methodologies

The synthesis of this compound typically proceeds through the construction of the oxazole ring followed by functional group manipulation of the linker.

Method A: Van Leusen Oxazole Synthesis (Preferred)

This route is favored for its efficiency in generating 5-substituted oxazoles directly from aldehydes using Tosylmethyl Isocyanide (TosMIC) .

-

Step 1: Oxazole Formation Reaction of 3-cyanobenzaldehyde with TosMIC in the presence of a base (K₂CO₃ or t-BuOK) in methanol/DCM. The reaction proceeds via a [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid.

-

Step 2: Nitrile Reduction The resulting 3-(oxazol-5-yl)benzonitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Raney Ni).

Method B: From -Bromo Ketones (Bredereck Synthesis)

Useful if the starting material is 3-acetylbenzonitrile.

-

Step 1: Bromination Bromination of the acetyl group to form the

-bromoketone. -

Step 2: Cyclization Condensation with formamide (or ammonium formate/formic acid) yields the oxazole ring.

-

Step 3: Reduction Reduction of the nitrile to the amine.

Visualization: Synthetic Pathway (Van Leusen)[10]

Figure 1: The Van Leusen reaction provides a direct route to 5-substituted oxazoles from aldehydes, avoiding the handling of lachrymatory alpha-haloketones.[4][5][6][7][8]

Medicinal Chemistry Applications

Pharmacophore Features

The molecule is a versatile scaffold in Fragment-Based Drug Discovery (FBDD) .

-

Oxazole: Acts as a bioisostere for amide, ester, or pyridine groups. It is often used to bind to the hinge region of kinases (acceptor interaction via N3) or to occupy hydrophobic pockets (lipophilic C2-H and C4-H).

-

Benzylamine: The basic nitrogen serves as a cation at physiological pH, capable of forming salt bridges with aspartate or glutamate residues in GPCRs and enzymes (e.g., proteases, amine oxidases).

Case Study: Kinase Inhibition

In kinase inhibitor design, the 3-position (meta) substitution is strategic. If the oxazole binds to the hinge region, the meta-aminomethyl group vectors the rest of the molecule into the "back pocket" or solvent-exposed region, allowing for the attachment of solubilizing groups or selectivity-determining moieties.

Visualization: Pharmacophore Mapping

Figure 2: The scaffold connects a lipophilic, aromatic acceptor (oxazole) with a polar, cationic donor (amine) via a rigid phenyl linker.

Handling and Stability Protocols

Storage & Stability

-

Free Base: The free amine is sensitive to atmospheric CO₂ (forming carbamates) and oxidation. It should be stored under inert gas (Argon/Nitrogen) at -20°C.

-

Salt Form (Recommended): The hydrochloride (HCl) or dihydrochloride salt is significantly more stable. It appears as a non-hygroscopic solid and can be stored at 2-8°C.[1][2]

-

Oxazole Stability: The oxazole ring is stable to basic conditions and mild acids but can undergo ring opening (hydrolysis) under harsh acidic conditions at elevated temperatures (e.g., refluxing 6N HCl).

Safety Precautions

-

Hazard Class: Irritant (Skin/Eye). Potential for acute toxicity if ingested (typical of benzylamines).

-

PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118.[9]

-

Bredereck, H., & Bangert, R. "Formamide reactions. XI. Preparation of oxazoles from alpha-hydroxy- and alpha-haloketones." Chemische Berichte, 97(5), 1414-1423.

-

Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, Vol 60.

-

BLD Pharm. "Product Data Sheet: this compound (CAS 857283-83-1)."[1]

Sources

- 1. 672324-91-3|(4-(Oxazol-5-yl)phenyl)methanamine|BLD Pharm [bldpharm.com]

- 2. 243455-57-4|5-(3-Bromophenyl)oxazole|BLD Pharm [bldpharm.com]

- 3. 1008-95-3|4-(1,3-Oxazol-5-yl)aniline|BLD Pharm [bldpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. eontrading.uk [eontrading.uk]

- 7. researchgate.net [researchgate.net]

- 8. 1-[4-(1,3-oxazol-5-yl)phenyl]methanamine hydrochloride | 1909313-65-0 [sigmaaldrich.com]

- 9. synarchive.com [synarchive.com]

Unlocking the Therapeutic Potential of (3-(Oxazol-5-yl)phenyl)methanamine in Drug Discovery

Executive Summary

(3-(Oxazol-5-yl)phenyl)methanamine (CAS: 1909317-27-6) represents a high-value "privileged fragment" in modern medicinal chemistry. Unlike fully elaborated drug candidates, this molecule serves as a versatile scaffold for Fragment-Based Drug Discovery (FBDD). Its structural architecture combines a metabolic-stabilizing oxazole ring with a reactive benzylamine handle, making it an ideal building block for Targeted Protein Degradation (PROTACs) , Kinase Inhibitors , and CNS-active agents .

This technical guide analyzes the physicochemical properties, synthetic pathways, and therapeutic applications of this scaffold, providing researchers with actionable protocols to integrate it into lead optimization campaigns.

Part 1: Chemical Profile & Structural Analysis[1]

Physicochemical Properties

The utility of this compound lies in its "Rule of Three" compliance, a critical criteria for fragment libraries.

| Property | Value (Predicted) | Significance in Drug Design |

| Molecular Weight | ~174.20 g/mol | Ideal for FBDD (<300 Da); leaves room for elaboration. |

| cLogP | ~1.2 - 1.5 | Optimal lipophilicity for CNS penetration and membrane permeability. |

| TPSA | ~52 Ų | Well below the 90 Ų threshold for blood-brain barrier (BBB) crossing. |

| H-Bond Donors | 2 (Amine) | Primary amine serves as a key vector for linker attachment. |

| H-Bond Acceptors | 2 (Oxazole N, O) | Oxazole nitrogen engages in critical H-bonds (e.g., kinase hinge regions). |

The "Oxazole Advantage"

The 1,3-oxazole moiety at the meta position is not merely a spacer; it is a bioisostere .

-

Amide Bioisosterism: The oxazole ring mimics the electronic distribution of a peptide bond (amide) but lacks the hydrolytic instability. This improves the metabolic half-life (

) of the resulting drug. -

Pi-Stacking: The aromatic nature of the oxazole allows for

stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.

Part 2: Therapeutic Applications[2][3][4][5][6][7]

Targeted Protein Degradation (PROTACs)

The primary application of this scaffold is in the design of PROTACs (Proteolysis Targeting Chimeras). The benzylamine group provides a nucleophilic "handle" to attach a linker, while the phenyl-oxazole moiety can serve as:

-

The Warhead: Binding to the Target Protein (POI).

-

The Anchor: Binding to the E3 Ligase (e.g., VHL or Cereblon).

Reference Grounding: Bifunctional compounds utilizing phenyl-linked moieties have been patented for Androgen Receptor (AR) degradation, where the amine serves as the attachment point for the linker chain [1].

Kinase Inhibition

The oxazole nitrogen (N3) acts as a hydrogen bond acceptor. When positioned meta to the amine, the scaffold can mimic the adenine ring of ATP.

-

Mechanism: The amine (or its amide derivative) forms H-bonds with the "gatekeeper" residue, while the oxazole extends into the hydrophobic back-pocket.

-

Target Class: Tyrosine Kinases (e.g., EGFR, VEGFR).

CNS Disorders (MAO-B Inhibition)

Benzylamine derivatives are classic scaffolds for Monoamine Oxidase B (MAO-B) inhibitors.

-

Potential: The oxazole ring reduces the basicity of the amine compared to a simple benzylamine, potentially reducing off-target adrenergic effects while maintaining MAO-B selectivity.

Part 3: Visualization of SAR & Mechanism

Figure 1: Structural Activity Relationship (SAR) Map

This diagram illustrates the functional roles of each component within the scaffold.

Caption: Functional decomposition of the scaffold showing bioisosteric properties and linker utility.

Part 4: Synthetic Protocols

Route A: Van Leusen Oxazole Synthesis (De Novo)

This is the most robust method for constructing the 5-substituted oxazole ring from an aldehyde precursor.

Precursor: 3-(N-Boc-aminomethyl)benzaldehyde.

Step-by-Step Protocol:

-

Reagents: 3-(N-Boc-aminomethyl)benzaldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC) (1.2 eq), Potassium Carbonate (

) (2.0 eq). -

Solvent: Methanol (MeOH).

-

Procedure:

-

Dissolve the aldehyde and TosMIC in MeOH.

-

Add

and reflux the mixture for 4–6 hours. -

Mechanism:[1] Base-induced deprotonation of TosMIC followed by addition to the aldehyde, cyclization, and elimination of p-toluenesulfinic acid.

-

-

Workup: Evaporate MeOH, partition between EtOAc/Water. Dry organic layer over

. -

Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group.

-

Yield: Typically 60–80%.

Route B: Suzuki-Miyaura Coupling (Convergent)

Use this route if the oxazole boronic acid is available.

Step-by-Step Protocol:

-

Reagents: (3-(Aminomethyl)phenyl)boronic acid (1.0 eq), 5-Bromooxazole (1.1 eq),

(0.05 eq), -

Solvent: Dioxane/Water (4:1).

-

Procedure:

-

Degas solvents with nitrogen.

-

Heat at 90°C for 12 hours under inert atmosphere.

-

-

Purification: Silica gel chromatography (DCM/MeOH gradient).

Part 5: Experimental Validation

To validate the therapeutic potential of derivatives created from this scaffold, the following assay is recommended.

Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity (

Protocol:

-

Tracer: Synthesize a fluorescently labeled probe (e.g., FITC-linked known ligand).

-

Protein: Purified recombinant target protein (e.g., Recombinant VHL).

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20.

-

Procedure:

-

Plate 20 µL of protein (at

concentration) into 384-well black plates. -

Add 20 µL of the test compound (serial dilution).

-

Add 10 µL of Tracer (10 nM final).

-

Incubate for 30 mins at Room Temperature.

-

-

Read: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex 485 nm / Em 535 nm).

-

Analysis: Plot mP vs. log[Compound] to calculate

and

Figure 2: PROTAC Design Workflow

This diagram visualizes how the scaffold fits into a protein degradation strategy.

Caption: Integration of the scaffold into a PROTAC system for targeted protein degradation.

References

-

Crews, C. M., et al. (2016). Compounds and methods for the targeted degradation of the androgen receptor. WO2016118666A1.[2] Link

-

Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles. Journal of Organic Chemistry. Link

-

BenchChem. (2024). 4-(5-Oxazolyl)benzylamine: Technical Data and Research Workflow. Link

-

Zhang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Link

-

Accela ChemBio. (2024). Product Catalog: [3-(1,3-oxazol-5-yl)phenyl]methanamine hydrochloride. Link

Sources

Bioactivity Profile of (3-(Oxazol-5-yl)phenyl)methanamine Scaffolds

Executive Summary

The (3-(Oxazol-5-yl)phenyl)methanamine scaffold represents a privileged pharmacophore in modern drug discovery, bridging the gap between neurotherapeutic agents and kinase inhibitors. Structurally, this motif integrates a polar, hydrogen-bond-accepting oxazole ring with a cationic benzylamine tail, linked via a meta-substituted phenyl core.

This guide analyzes the bioactivity profile of this scaffold, identifying it as a critical lead structure for Butyrylcholinesterase (BChE) inhibition (neurodegeneration) and Tyrosine Kinase inhibition (oncology). Unlike rigid templates, this scaffold offers a "tunable" electronic profile, where the oxazole moiety acts as a bioisostere for carboxylic acids or amides, improving metabolic stability while maintaining high affinity for serine/threonine-rich active sites.

Chemical Architecture & SAR Logic

The bioactivity of this scaffold is governed by three distinct pharmacophoric regions. Understanding the interplay between these regions is essential for rational drug design.

Structural Dissection

-

The Oxazole "Anchor" (C5-Position):

-

Function: Acts as a hydrogen bond acceptor (N-3) and a weak donor (C-2 proton). It often mimics the peptide bond geometry found in endogenous substrates.

-

Interaction: Pi-stacking interactions with aromatic residues (e.g., Trp, Phe) in enzyme pockets (e.g., the acyl-binding pocket of AChE/BChE).

-

-

The Phenyl Linker (Meta-Substitution):

-

Function: The meta-orientation is critical. It forces a "bent" conformation that favors selectivity for the larger catalytic gorge of BChE over the narrower gorge of Acetylcholinesterase (AChE).

-

Causality: Para-substitution often leads to steric clashes in the mid-gorge region of target enzymes.

-

-

The Methanamine "Warhead" (Primary Amine):

-

Function: At physiological pH (7.4), this group is protonated (

). -

Interaction: Forms a salt bridge with catalytic aspartate or glutamate residues (e.g., Asp70 in AChE).

-

SAR Visualization (Graphviz)

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional role of each scaffold component in target binding.

Primary Bioactivity Streams[1]

Stream A: Neurotherapeutics (Cholinesterase Inhibition)

The most authoritative data links oxazole-benzylamines to the inhibition of Butyrylcholinesterase (BChE) . In late-stage Alzheimer’s Disease, AChE levels decline while BChE activity increases, making BChE a high-value target.

-

Mechanism: The scaffold acts as a dual-binding site inhibitor. The benzylamine moiety binds to the Peripheral Anionic Site (PAS), while the oxazole extends down the gorge to interact with the Acyl Binding Pocket.

-

Selectivity: Research indicates that meta-substituted oxazole derivatives exhibit a selectivity ratio favoring BChE over AChE (IC50 ratio > 10).

Stream B: Oncology (Kinase Inhibition)

Oxazoles are established bioisosteres in kinase inhibitors (e.g., VEGFR, FLT3 inhibitors).

-

Mechanism: The oxazole nitrogen accepts a hydrogen bond from the backbone NH of the kinase "hinge" region (e.g., Cys residue), mimicking the adenine ring of ATP.

-

Target Specificity: High potency is observed against FLT3 (Acute Myeloid Leukemia) and Syk (Spleen Tyrosine Kinase). The methanamine group improves solubility and can reach into the solvent-exposed ribose pocket.

Experimental Protocols

To validate the bioactivity of this scaffold, the following self-validating protocols are recommended.

Synthesis: Van Leusen Oxazole Formation

Rationale: This method allows for the direct conversion of aldehydes to oxazoles, preserving the sensitive amine precursor.

Reagents:

-

3-Cyanobenzaldehyde (Precursor)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (

) -

Methanol (MeOH)

-

Lithium Aluminum Hydride (LiAlH4)

Step-by-Step Methodology:

-

Oxazole Ring Construction:

-

Dissolve 3-cyanobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in MeOH.

-

Add

(2.0 eq) and reflux for 4 hours. -

Validation Point: Monitor TLC for disappearance of aldehyde spot. Formation of 3-(oxazol-5-yl)benzonitrile is the intermediate.

-

-

Nitrile Reduction to Amine:

-

Suspend LiAlH4 (3.0 eq) in dry THF at 0°C under Argon.

-

Dropwise add the nitrile intermediate.

-

Stir at room temperature for 12 hours.

-

Quench with Fieser method (

, 15% NaOH,

-

-

Purification:

-

Extract with DCM, dry over

. -

Convert to Hydrochloride salt using HCl/Dioxane for stability.

-

Bioassay: Modified Ellman’s Method (BChE Selectivity)

Rationale: Standard colorimetric assay to quantify cholinesterase activity.

Materials:

-

Enzyme: Human BChE (Sigma) and Human AChE.

-

Substrate: Butyrylthiocholine iodide (BTCh).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

Protocol:

-

Preparation: Dissolve test compound in DMSO (stock 10 mM). Dilute in phosphate buffer (pH 8.0) to final concentrations (0.1 nM – 100 µM).

-

Incubation: Add 20 µL enzyme solution + 20 µL test compound. Incubate at 25°C for 15 mins.

-

Control: Buffer + Enzyme (No inhibitor).

-

-

Reaction: Add 20 µL DTNB + 20 µL BTCh substrate.

-

Measurement: Monitor Absorbance at 412 nm every 30s for 5 mins.

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table summarizes typical potency ranges for this scaffold based on structure-activity studies of oxazole-benzylamines.

| Target | Activity Type | Typical IC50 / Ki | Mechanism of Action | Reference |

| BChE | Inhibition | 0.5 µM - 35 µM | Dual-site binding (PAS + Active Site) | [1] |

| AChE | Inhibition | > 100 µM | Weak binding (Steric hindrance in gorge) | [1] |

| FLT3 | Inhibition | 10 nM - 500 nM | ATP-competitive (Hinge binder) | [2] |

| MAO-B | Substrate/Inhibitor | 5 µM - 50 µM | Competitive inhibition | [3] |

Pathway Visualization: Cholinergic Modulation

Figure 2: Mechanism of action in the cholinergic pathway.[1][2] The scaffold inhibits BChE, preventing acetylcholine hydrolysis and restoring synaptic signaling.

References

-

Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[1][2] URL:[Link]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)...(AC220), a uniquely potent, selective, and efficacious FLT3 inhibitor. Source: Journal of Medicinal Chemistry (2009).[3] URL:[Link]

-

Substituted benzylamine derivatives and methods of use (VAP-1/SSAO Inhibitors). Source: Google Patents (EP1583744A2).[4] URL:

Sources

- 1. Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1583744A2 - Substituted benzylamine derivatives and methods of use - Google Patents [patents.google.com]

Chemical stability of (3-(Oxazol-5-yl)phenyl)methanamine in physiological pH

Topic: Chemical Stability Profile & Degradation Kinetics of (3-(Oxazol-5-yl)phenyl)methanamine Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and CMC Leads

Executive Summary

This technical guide evaluates the chemical stability of This compound in physiological conditions (pH 7.4). Based on structural analysis and functional group chemistry, this compound is predicted to exhibit high hydrolytic stability but moderate oxidative sensitivity at physiological pH.

The molecule comprises two distinct pharmacophores: a basic primary amine (benzylamine type) and an aromatic 1,3-oxazole ring. At pH 7.4, the amine exists predominantly as a stable cation, protecting it from autoxidation. However, the oxazole moiety, while aromatic, presents specific vulnerabilities to photo-oxidation and strong acid-catalyzed ring opening. This guide provides the theoretical grounding and the mandatory experimental protocols (ICH Q1A-aligned) to empirically validate these predictions.

Structural Analysis & Physicochemical Logic

To understand the stability, we must first analyze the ionization state and electronic environment of the molecule at pH 7.4.

Functional Group Assessment

The molecule consists of a phenyl linker connecting a methanamine group and an oxazole ring at the meta position.

| Moiety | pKa (Approx.)[1][2][3][4][5][6] | State at pH 7.4 | Stability Implication |

| Primary Amine ( | Cationic ( | High. Protonation suppresses nucleophilicity, reducing susceptibility to N-oxidation and carbamate formation ( | |

| Oxazole Ring (1,3-azole) | Neutral | Moderate. The ring is aromatic but electron-rich. It is resistant to hydrolysis at neutral pH but susceptible to electrophilic attack or singlet oxygen oxidation. | |

| Phenyl Linker | N/A | Neutral | High. Acts as a stable scaffold; conjugation with oxazole stabilizes the heterocycle. |

The "Protective" Cation Effect

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates the ionization ratio of the amine:

Predicted Degradation Pathways

While stable under ambient conditions, stress testing will likely reveal specific degradation routes. The diagram below visualizes the theoretical degradation pathways based on the reactivity of benzylamines and 1,3-oxazoles.

Figure 1: Theoretical degradation pathways. At pH 7.4, photo-oxidation is the primary risk factor, while hydrolysis is kinetically hindered.

Mechanistic Detail:

-

Oxazole Ring Opening (Hydrolysis): Oxazoles can hydrolyze to

-acylamino ketones. However, this typically requires strong acid catalysis to protonate the ring nitrogen (pKa 0.8) or strong base to attack the C2 position. At pH 7.4, this pathway is negligible. -

Photo-Oxidation: Oxazoles can react with singlet oxygen (generated by light) to form unstable endoperoxides, which rearrange into triamides or nitriles. Light protection is mandatory during handling.

Experimental Protocol: Stability Validation

This protocol is designed to be self-validating . It includes "System Suitability" checks to ensure that any observed degradation is real and not an artifact of the analytical method.

Materials & Buffer Preparation

-

Buffer: 50 mM Phosphate Buffer, pH 7.4.

-

Recipe: Dissolve 6.8 g

in 900 mL water. Adjust pH to 7.4 using 10 N NaOH. Dilute to 1 L.

-

-

Solvent: HPLC-grade Acetonitrile (ACN).

-

Internal Standard (IS): Benzamide (structurally similar, distinct retention time) or a deuterated analog if using LC-MS.

Forced Degradation Workflow (Stress Testing)

Perform these tests to bracket the physiological stability.

| Stress Condition | Procedure | Purpose |

| Control (Physiological) | Dissolve | Mimics biological half-life and storage. |

| Oxidative Stress | Add | Assesses amine and oxazole oxidation susceptibility. |

| Acid Stress | 0.1 N HCl ( | Checks oxazole ring integrity.[5][7][8][9] |

| Base Stress | 0.1 N NaOH ( | Checks resistance to nucleophilic attack. |

| Photostability | Expose to 1.2 million lux hours (ICH Q1B) in quartz vials. | Critical: Oxazoles are often photosensitive. |

Analytical Method (HPLC-UV/MS)

A generic gradient is insufficient. Use this specific method optimized for polar amines.

-

Column: C18 end-capped (e.g., Waters XBridge or Phenomenex Kinetex),

, -

Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH keeps amine neutral, improving peak shape and retention).

-

Mobile Phase B: Acetonitrile.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Oxazole/Phenyl absorption) and MS (ESI+).

Gradient Table:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 5 |

| 15.0 | 5 (Re-equilibration) |

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix for analyzing the stability data. This logic prevents false positives (e.g., attributing precipitation to degradation).

Figure 2: Analytical workflow for stability determination. Note the filtration step to distinguish solubility issues from chemical degradation.

Interpretation of Results

-

Retention Time Shift: If the parent peak shifts significantly, check the pH of your mobile phase. Amine retention is highly pH-dependent.

-

New Peaks at M+16: Indicates N-oxidation (Amine

N-OH or Oxazole ring oxidation). -

New Peaks at M+18: Indicates Hydrolysis (Ring opening).

-

Loss of Parent without New Peaks: Likely precipitation. The free base might precipitate if the pH drifts above 8.5. Ensure buffer capacity is sufficient.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[10][11][12] (2003).[10][11]

- Palmer, D. C.The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (2003).

- Tingle, J. B., & Sjollema, S. J.The Hydrolysis of Oxazole Derivatives. Journal of the American Chemical Society.

-

Baumann, M., et al. Flow Chemistry Approaches to the Synthesis of Oxazoles. Beilstein J. Org. Chem. (2011). Link (Discusses stability of oxazole intermediates).

-

PubChem. Compound Summary: Benzylamine. National Library of Medicine. Link (Source for pKa and general amine stability data).

Sources

- 1. echemi.com [echemi.com]

- 2. Benzylamine | 100-46-9 [chemicalbook.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Showing Compound Benzylamine (FDB012059) - FooDB [foodb.ca]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Benzylamine|High-Purity Research Reagent [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ICH Official web site : ICH [ich.org]

- 11. m.youtube.com [m.youtube.com]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Methodological & Application

Synthetic Routes for the Preparation of (3-(Oxazol-5-yl)phenyl)methanamine: An Application Note for Medicinal Chemistry

Abstract

(3-(Oxazol-5-yl)phenyl)methanamine is a key structural motif in numerous pharmacologically active compounds, serving as a versatile building block in drug discovery and development. This application note provides a detailed guide for the synthesis of this important intermediate, targeting researchers and scientists in the field of medicinal chemistry. We present a robust and efficient two-step synthetic pathway commencing from commercially available 3-cyanobenzaldehyde. The core of this strategy involves the construction of the oxazole ring via the Van Leusen oxazole synthesis, followed by the selective reduction of the nitrile functionality to the desired primary amine. This document offers comprehensive, step-by-step protocols, mechanistic insights, and key experimental considerations to ensure successful and reproducible synthesis.

Introduction

The oxazole moiety is a privileged heterocycle in medicinal chemistry, frequently incorporated into molecular scaffolds to modulate physicochemical properties and enhance biological activity. Its presence can influence metabolic stability, receptor binding affinity, and pharmacokinetic profiles. The title compound, this compound, combines this valuable heterocycle with a reactive aminomethyl functionality, making it a highly sought-after precursor for the synthesis of diverse compound libraries targeting a wide range of therapeutic areas. This guide is designed to provide medicinal chemists with a reliable and scalable synthetic route to access this key intermediate.

Retrosynthetic Analysis and Strategy

A logical and efficient retrosynthetic analysis of this compound points towards a strategy that installs the oxazole ring onto a functionalized benzene core, followed by the final elaboration of the aminomethyl group. This approach minimizes potential complications arising from the reactivity of the primary amine during the oxazole formation step.

Our chosen synthetic strategy is a two-step sequence:

-

Van Leusen Oxazole Synthesis: Formation of the oxazole ring from 3-cyanobenzaldehyde and tosylmethyl isocyanide (TosMIC) to yield the key intermediate, 3-(oxazol-5-yl)benzonitrile.

-

Nitrile Reduction: Selective reduction of the nitrile group in 3-(oxazol-5-yl)benzonitrile to the primary amine, affording the target compound, this compound.

This pathway is advantageous due to the commercial availability of the starting material, the well-established and high-yielding nature of the Van Leusen reaction, and the numerous reliable methods available for nitrile reduction.

Synthetic Pathway Overview

Caption: Key steps in the Van Leusen oxazole synthesis mechanism.

Experimental Protocol

Materials:

-

3-Cyanobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred solution of 3-cyanobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) at room temperature, add tosylmethyl isocyanide (1.1 eq).

-

Add anhydrous potassium carbonate (1.5 eq) portion-wise over 10 minutes.

-

Stir the resulting suspension at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(oxazol-5-yl)benzonitrile as a solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |

| 3-(Oxazol-5-yl)benzonitrile | C₁₀H₆N₂O | 170.17 | White to off-white solid | 80-90 |

Part 2: Reduction of 3-(Oxazol-5-yl)benzonitrile to this compound

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. [1][2][3][4]Catalytic hydrogenation is often the method of choice in industrial settings due to its cost-effectiveness and atom economy. [1][3]Common catalysts include Raney nickel, palladium, or platinum. [1]The reaction is typically carried out under a hydrogen atmosphere, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. [1]

Key Considerations for Nitrile Reduction

-

Catalyst Choice: Raney nickel is a highly effective and commonly used catalyst for this transformation.

-

Solvent: Methanol saturated with ammonia is used to minimize the formation of secondary amines.

-

Pressure and Temperature: The reaction is typically run at elevated pressure and temperature to ensure efficient reduction.

-

Safety: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Experimental Protocol

Materials:

-

3-(Oxazol-5-yl)benzonitrile

-

Raney Nickel (50% slurry in water)

-

Methanol (MeOH)

-

Ammonia gas or concentrated ammonium hydroxide solution

-

Diatomaceous earth (Celite®)

-

Dichloromethane (DCM)

Procedure:

-

Prepare a solution of 7N ammonia in methanol by bubbling ammonia gas through anhydrous methanol at 0 °C or by careful addition of concentrated ammonium hydroxide to methanol.

-

In a high-pressure hydrogenation vessel, add a slurry of Raney Nickel (approx. 20% by weight of the nitrile) that has been washed with methanol.

-

Add a solution of 3-(oxazol-5-yl)benzonitrile (1.0 eq) in 7N methanolic ammonia (0.1 M).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by crystallization or by conversion to a salt (e.g., hydrochloride) if necessary. For many applications, the crude material is of sufficient purity.

Data Summary

| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) |

| This compound | C₁₀H₁₀N₂O | 174.20 | Pale yellow oil or low-melting solid | 85-95 |

Alternative Synthetic Approaches

While the presented route is robust, other strategies can be considered depending on the availability of starting materials and desired scale.

Sonogashira Coupling Approach

An alternative retrosynthesis involves a Sonogashira coupling reaction. [5][6][7][8][9]This would entail the coupling of a 5-halooxazole with 3-ethynylbenzonitrile, followed by nitrile reduction. Alternatively, a coupling between 5-ethynyloxazole and a 3-halobenzonitrile could be envisioned. While powerful, this approach may require the synthesis of less common starting materials and careful optimization of the coupling conditions.

Caption: A possible Sonogashira coupling strategy.

Troubleshooting and Key Considerations

-

Incomplete Van Leusen Reaction: Ensure that anhydrous conditions are maintained, as water can quench the deprotonated TosMIC. The purity of TosMIC is also critical.

-

Byproduct Formation in Nitrile Reduction: The formation of secondary and tertiary amines can be minimized by using a sufficient excess of ammonia in the reaction mixture.

-

Catalyst Handling: Raney Nickel is pyrophoric when dry and must be handled as a slurry.

-

Purification: The final amine product can be susceptible to air oxidation. It is best handled under an inert atmosphere and stored at low temperatures.

Conclusion

This application note details a reliable and efficient two-step synthesis of this compound, a valuable building block for medicinal chemistry. The described protocols for the Van Leusen oxazole synthesis and subsequent nitrile reduction are scalable and utilize readily available reagents, providing a practical route for researchers in drug discovery and development. The mechanistic insights and troubleshooting tips further aid in the successful execution of this synthetic sequence.

References

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

-

Wikipedia. Nitrile reduction. Available from: [Link]

-

ResearchGate. Mechanism of van Leusen oxazole synthesis. Available from: [Link]

-

NROChemistry. Van Leusen Reaction. Available from: [Link]

-

Study Mind. Amines - Nitriles (A-Level Chemistry). Available from: [Link]

-

Wikipedia. Van Leusen reaction. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

-

Chemguide. Reducing nitriles to primary amines. Available from: [Link]

-

ACS Publications. Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Available from: [Link]

-

ACS Publications. Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Available from: [Link]

-

SpringerLink. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available from: [Link]

-

ResearchGate. Synthesis of oxazole via an ACCI sequence involving an acyl Sonogashira coupling developed by Müller's group. Available from: [Link]

-

ResearchGate. An Efficient Synthesis of New Pyrazole-Linked Oxazoles via Sonogashira Coupling Reaction. Available from: [Link]

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. studymind.co.uk [studymind.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Reductive amination conditions for (3-(Oxazol-5-yl)phenyl)methanamine

Application Note: Reductive Amination Protocols for (3-(Oxazol-5-yl)phenyl)methanamine

Abstract

This technical guide details optimized protocols for the reductive amination of this compound (referred to herein as OPM-1 ). As a primary benzylic amine featuring a heterocyclic oxazole moiety, OPM-1 presents specific challenges regarding chemoselectivity and heterocycle stability. This document outlines two primary methodologies: a mild, chemoselective approach using Sodium Triacetoxyborohydride (STAB) for standard aldehydes, and a Lewis-acid mediated approach using Titanium(IV) Isopropoxide for sterically hindered ketones or electron-deficient carbonyls.

Strategic Analysis & Chemical Context

The Substrate: OPM-1 contains two distinct nitrogen centers:

-

Primary Benzylic Amine: Highly nucleophilic (

), prone to rapid imine formation but also susceptible to over-alkylation (dialkylation). -

Oxazole Nitrogen: Weakly basic (

), generally non-nucleophilic under standard conditions but sensitive to hydrolytic ring opening in strong aqueous acids or under vigorous heating.

The Challenge: The primary objective is to mono-alkylate the primary amine while preserving the oxazole ring integrity.

-

Avoid: Strong aqueous acids (HCl/

) which may hydrolyze the oxazole. -

Avoid: Uncontrolled stoichiometry which leads to tertiary amine byproducts.

-

Select: Mild hydride donors that reduce the iminium ion faster than the carbonyl starting material.

Decision Matrix: Selecting the Right Protocol

The choice of reducing agent and conditions depends heavily on the electrophile (Carbonyl Partner).

Figure 1: Decision matrix for selecting the optimal reductive amination condition.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: Aldehydes and reactive ketones.[1][2][3] Mechanism: STAB is a mild hydride donor. In the presence of Acetic Acid (AcOH), the equilibrium shifts toward the iminium species, which STAB reduces ~100x faster than the aldehyde itself.

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| OPM-1 (Amine) | 1.0 eq | Nucleophile | Limiting reagent to prevent over-alkylation. |

| Aldehyde | 1.05 - 1.1 eq | Electrophile | Slight excess ensures conversion.[3] |

| STAB | 1.4 - 1.5 eq | Reductant | |

| Acetic Acid | 1.0 - 2.0 eq | Catalyst | Promotes imine formation; buffers reaction. |

| DCE or THF | Solvent | Medium | 1,2-Dichloroethane (DCE) is preferred for solubility. |

Step-by-Step Methodology

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve OPM-1 (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).

-

Carbonyl Addition: Add the Aldehyde (1.05 equiv).

-

Catalyst Addition: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium establishment.

-

Checkpoint: If the aldehyde is valuable, you may check for imine formation via TLC or LCMS before reduction.

-

-

Reduction: Add STAB (1.4 equiv) in a single portion.

-

Note: Mild effervescence may occur.

-

-

Reaction: Stir at RT under nitrogen atmosphere for 2–16 hours. Monitor via LCMS for the disappearance of OPM-1.

-

Quench: Quench by adding saturated aqueous

(pH ~8).-

Critical: Avoid strong acid quench to protect the oxazole.

-

-

Workup: Extract with DCM (

). Wash combined organics with brine, dry over

Protocol B: Titanium(IV) Isopropoxide ( )

Best For: Sterically hindered ketones, unreactive aldehydes, or acid-sensitive substrates where AcOH is undesirable.

Mechanism:

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| OPM-1 (Amine) | 1.0 eq | Nucleophile | |

| Ketone | 1.1 - 1.2 eq | Electrophile | |

| 1.2 - 1.5 eq | Lewis Acid | Acts as dehydrating agent. | |

| 1.5 eq | Reductant | Added in Step 2 (Sequential). | |

| Ethanol/Methanol | Solvent | Medium | Absolute alcohol required.[4] |

Step-by-Step Methodology

-

Imine Formation: In a dry flask under Argon, mix OPM-1 (1.0 equiv) and the Ketone (1.1 equiv) neat (if liquid) or in minimal absolute THF.

-

Titanium Addition: Add

(1.25 equiv) dropwise. -

Incubation: Stir the mixture at RT for 4–12 hours.

-

Observation: The solution often becomes viscous. This indicates the formation of the titanium-amine complex.

-

-

Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.2 M).

-

Reduction: Cool to 0°C. Add

(1.5 equiv) carefully (gas evolution). Allow to warm to RT and stir for 2 hours. -

Quench (The "Mattson" Workup): Add 1N NaOH or aqueous

to precipitate titanium salts as a white solid ( -

Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash chromatography.

Mechanistic Visualization (STAB Pathway)

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Equilibrium not favored | Switch to Protocol B ( |

| Dialkylation | Amine is too nucleophilic; Aldehyde excess | Ensure Amine is the limiting reagent. Add Aldehyde slowly (syringe pump) over 1 hour. |

| Oxazole Degradation | Acid concentration too high | Reduce AcOH to 0.5 equiv. Ensure quench pH is >7.0. |

| Product Trapped in Titanium | Incomplete hydrolysis of Ti-complex | Use 1N NaOH during workup and stir the slurry for 20 mins before filtering. |

References

-

Abdel-Magid, A. F., et al. (1996).[5][6][1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a novel reagent combination for the reductive amination of ketones and aldehydes."[4] Synlett.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. designer-drug.com [designer-drug.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in (3-(Oxazol-5-yl)phenyl)methanamine Coupling Reactions

Welcome to our dedicated technical support center for troubleshooting coupling reactions involving (3-(Oxazol-5-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low reaction yields, encountered during their experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for its unique structural features that can interact with biological targets.[1] However, its primary amine functionality, while essential for forming crucial bonds, can sometimes present challenges in coupling reactions, leading to frustratingly low yields. This guide will walk you through common pitfalls and provide systematic troubleshooting strategies for various coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting low yields in my amide coupling reaction with this compound?

A1: Low yields in amide coupling reactions with this amine can stem from several factors. The primary areas to investigate are the activation of the carboxylic acid, the nucleophilicity of the amine, reaction conditions, and potential side reactions.[2] Inadequate activation of the carboxylic acid is a frequent culprit.[2] Additionally, while the primary amine is a good nucleophile, steric hindrance from the substituted phenyl ring or suboptimal reaction conditions can impede the reaction.[2]

Q2: I'm observing significant amounts of unreacted starting material. What should I check first?

A2: Unreacted starting material points towards either incomplete activation of the carboxylic acid or insufficient reactivity of the amine under the chosen conditions. First, verify the quality and reactivity of your coupling reagent. Older or improperly stored reagents can lose their efficacy. Next, consider the reaction temperature and time. Some couplings require elevated temperatures or longer reaction times to proceed to completion.

Q3: Are there any known side reactions I should be aware of when using this amine?

A3: A common side reaction, especially with highly activated carboxylic acids or in the presence of a strong base, is the formation of over-acylated products, where the newly formed amide's N-H bond reacts further. While less common with primary amines compared to secondary amines, it's a possibility to consider, especially if using a large excess of the activating agent. Another potential issue is the stability of the oxazole ring under harsh acidic or basic conditions, which could lead to decomposition products.

Q4: My reaction seems to work, but I'm losing a lot of product during purification. What are some tips for purifying this polar compound?

A4: The product, containing both an amide and an oxazole ring, is likely to be quite polar. This can make purification by standard silica gel chromatography challenging due to strong interactions with the stationary phase.[3][4] Consider using a more polar mobile phase or a modified stationary phase, such as amine-functionalized silica, which can improve peak shape and recovery.[3][5] Reversed-phase chromatography is also a viable option for highly polar compounds.[4][6]

In-Depth Troubleshooting Guides

Amide Coupling Reactions

Amide bond formation is a cornerstone of many synthetic routes. When coupling a carboxylic acid with this compound, several factors can influence the yield.

Visualizing the General Amide Coupling Reaction

Caption: General workflow for an amide coupling reaction.

Troubleshooting Workflow for Low Amide Coupling Yields

Caption: A step-by-step guide to troubleshooting low yields.

Detailed Troubleshooting Steps

-

Reagent Quality and Stoichiometry:

-

Coupling Reagents: For challenging couplings, consider using more robust reagents like HATU, HCTU, or COMU, which are known for their high efficiency and ability to suppress side reactions.[7][8] Ensure they are fresh and have been stored under anhydrous conditions.

-

Base: The choice and amount of base are critical. A non-nucleophilic base like diisopropylethylamine (DIEA) is commonly used. Use of an inappropriate base or incorrect stoichiometry can lead to side reactions or incomplete reaction.[9]

-

Solvents: Ensure the use of anhydrous solvents, as water can hydrolyze the activated ester intermediate. Polar aprotic solvents like DMF or NMP are generally good choices.[10]

-

-

Reaction Conditions:

-

Temperature: While many couplings proceed at room temperature, some may require gentle heating to overcome activation barriers.

-

Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Premature work-up can result in incomplete conversion.

-

Concentration: The concentration of reactants can influence the reaction rate. For bimolecular reactions, higher concentrations can be beneficial, but be mindful of potential solubility issues.

-

-

Protocol: Optimizing an Amide Coupling Reaction

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Add a solution of this compound (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

-

Quantitative Data Summary for Amide Coupling

| Parameter | Recommendation | Rationale |

| Coupling Reagent | HATU, HCTU, COMU | High reactivity and efficiency, reduced side reactions.[7][8] |

| Equivalents of Amine | 1.0 - 1.2 eq | A slight excess can help drive the reaction to completion. |

| Base | DIEA, 2,6-lutidine | Non-nucleophilic to avoid competing reactions. |

| Solvent | Anhydrous DMF, NMP | Good solubility for reactants and intermediates.[10] |

| Temperature | 0 °C to 50 °C | Start at room temperature and adjust as needed based on reaction monitoring. |

Other Coupling Reactions

While amide coupling is common, this amine can participate in other important transformations like reductive amination and Buchwald-Hartwig amination.

Reductive Amination

Low yields in reductive amination often stem from issues with imine formation or the choice of reducing agent.[11]

-

Imine Formation: This is an equilibrium process. To drive it towards the imine, you can remove water using molecular sieves or a Dean-Stark apparatus. Mildly acidic conditions (pH 4-5) are generally optimal for imine formation.[11]

-

Reducing Agent: A mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is preferred as they selectively reduce the iminium ion over the starting carbonyl compound.[11][12] A stronger reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde or ketone.[11][13]

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful tool for forming C-N bonds.[14][15] Key factors for success include:

-

Catalyst System: The choice of palladium precursor and ligand is crucial. Bulky, electron-rich phosphine ligands often give the best results.[16]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is typically required.[17]

-

Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive, so it's essential to maintain a strict inert atmosphere (argon or nitrogen).[16]

Purification Strategies for Polar Amine Products

The polarity of the final coupled product can make purification challenging.

-

Normal-Phase Chromatography: If using silica gel, consider adding a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing.[3]

-

Amine-Functionalized Silica: This stationary phase can significantly improve the separation of basic compounds.[3][5]

-

Reversed-Phase Chromatography: For very polar compounds, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient can be effective.[4][6]

-

Solid-Phase Extraction (SPE): For cleaning up crude reaction mixtures, SPE cartridges with various functionalities (e.g., cation exchange) can be a rapid and efficient method.[6]

By systematically addressing these potential issues, you can significantly improve the yield and purity of your coupling reactions with this compound.

References

- Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?

- BenchChem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions.

- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- BenchChem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.

- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

- Biotage. (2023, January 19). Is there an easy way to purify organic amines?

- PMC. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.

- Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.

- RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product.

- PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.

- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?

- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction?

- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.

- Chem-Impex. (n.d.). (3-Phenyl-5-isoxazolyl)methanamine.

- ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?

- MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

- MDPI. (n.d.). Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines.

- ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.

- PMC. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - Retrieved February 13, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjFrU-Bu1K06XqvOOdkSSq5is0BYWMPjQXiN_NEyFRjC6e1xaX3fXYbgGi78JsatY7iT7kj4fWgQeTL9k-9rD7vKWlQHuSWbTuiT4NGjlmcLPVN7kT-fF1ZVOXXHRiobXz-fDpf4LZwWz7Oyo=F1ZVOXXHRiobXz-fDpf4LZwWz7Oyo=

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biotage.com [biotage.com]

- 4. labex.hu [labex.hu]

- 5. teledynelabs.com [teledynelabs.com]

- 6. biotage.com [biotage.com]

- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]

- 10. jpt.com [jpt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. reddit.com [reddit.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability & Handling of (3-(Oxazol-5-yl)phenyl)methanamine

Case ID: OX-AMINE-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Compound Class: Primary Benzylic Amine / Heterocyclic Building Block

Executive Summary: The "Why" Behind the Degradation

You are likely accessing this guide because your batch of (3-(Oxazol-5-yl)phenyl)methanamine has shifted from an off-white solid to a yellow/brown oil or sticky gum, or your LCMS shows unexpected peaks.

The Root Cause:

This molecule contains a primary benzylic-type amine (

-

Oxidative Deamination: Reaction with atmospheric oxygen to form imines and eventually aldehydes (benzaldehyde derivatives).

-

Carbamylation: Reaction with atmospheric

to form carbamate salts (often seen as a white "crust"). -

Dimerization: Condensation between the amine and its own oxidative byproducts.

Immediate Action: If you possess the Free Base (oil/low-melting solid), you must convert it to a salt (HCl or Oxalate) or store it under strictly inert conditions immediately. If you possess the HCl Salt , ensure it is desiccated; moisture will mobilize the ions and accelerate degradation.

Troubleshooting & Diagnostics (FAQs)

Q1: My compound has turned from white to yellow/brown. Is it still usable?

Diagnosis: This color change indicates the formation of N-oxides or conjugated imines (Schiff bases).

-

Technical Insight: Benzylic amines oxidize to imines (

), which are often colored. These can hydrolyze to the corresponding aldehyde, which may then polymerize. -

Verdict: If the color is light yellow, purify via Acid-Base extraction (see Protocol A). If dark brown/black, degradation is likely >20%; repurification may yield low recovery. Check LCMS.

Q2: I see a "M+16" or "M+14" peak in my LCMS. What is this?

Diagnosis:

-

M+16 (Oxygen insertion): Indicates N-Oxide formation (

) or hydroxylamine species. This is common in air-exposed samples. -

M+14 (Carbonyl/Methyl): In this context, usually an artifact of aldehyde formation (

is actually a loss of mass, but Schiff base formation with formaldehyde contaminants in methanol solvents can give +12/+14 shifts). -

M+44 (Carbamate): Reaction with

forms the carbamic acid (

Q3: The solid has become sticky or liquefied.

Diagnosis: Hygroscopicity leading to Hydrolysis.

-

Mechanism: The amine salts can be hygroscopic. Absorbed water lowers the melting point (lattice disruption) and creates a localized aqueous environment where hydrolysis of the oxazole ring (though rare) or general oxidative acceleration can occur.

-

Fix: Lyophilization (Freeze-drying) is recommended over vacuum oven drying to restore the solid form without thermal stress.

Corrective Protocols

Protocol A: Rescue of Oxidized Free Base (Acid-Base Extraction)

Use this if your compound is colored but >80% pure.

-

Dissolve: Dissolve the degraded oil in Dichloromethane (DCM) or Ethyl Acetate .

-

Acidify: Extract with 1M HCl (aq) . The amine moves to the aqueous layer; non-basic oxidative impurities (aldehydes/dimers) remain in the organic layer.

-

Wash: Wash the aqueous layer

with DCM. Discard organic washes. -

Basify: Cool aqueous layer to

. Slowly add 2M NaOH or Sat. -

Extract: Extract

with DCM. -

Dry & Concentrate: Dry over

, filter, and concentrate in vacuo. Proceed immediately to Protocol B.

Protocol B: Stabilization via HCl Salt Formation (The Gold Standard)

The free base is kinetically unstable. The Hydrochloride (HCl) salt is thermodynamically stable.

Reagents:

-

This compound (Free Base)

-

4M HCl in Dioxane (commercial) OR Acetyl Chloride + Methanol (in situ HCl)

-

Anhydrous Diethyl Ether or MTBE (Anti-solvent)

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of the amine free base in a minimal amount of anhydrous Methanol or DCM (approx. 5-10 mL per gram).

-

Acid Addition: Chill to

. Dropwise add 1.1 eq of 4M HCl in Dioxane .-

Note: Avoid large excess of HCl, which can degrade the oxazole ring over time.

-

-

Precipitation: Stir for 15 minutes. Slowly add Diethyl Ether or MTBE (approx. 10 volumes) to induce precipitation.

-

Filtration: Filter the white solid under a blanket of Nitrogen/Argon.

-

Drying: Dry in a vacuum desiccator over

for 12 hours. -

Storage: Store at

under Argon.

Visualizing the Chemistry

Diagram 1: Degradation Pathways of Benzylic Amines

This flowchart illustrates why air and moisture are the enemies of your compound.

Caption: Primary degradation routes. Oxidation leads to imines (yellowing), while

Diagram 2: Recommended Handling Workflow

Follow this decision tree to ensure sample integrity.

Caption: Operational workflow. Free bases must be converted to salts immediately. All forms require cold, desiccated storage.

Comparative Stability Data

| Parameter | Free Base (Amine) | Hydrochloride Salt (HCl) |

| Physical State | Viscous Oil / Low Melting Solid | Crystalline Solid |

| Oxidation Risk | High (Yellows in <24h in air) | Low (Stable for months) |

| Hygroscopicity | Moderate | Low to Moderate |

| Storage Temp | ||

| Shelf Life | < 1 Month (if exposed) | > 12 Months (Desiccated) |

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification and handling of amines). Link

-

Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. (Detailed guide on Schlenk lines and inert handling). Link

-

Sigma-Aldrich. (2022). Technical Bulletin: Handling Air-Sensitive Reagents. (Industry standard protocols for packaging and syringe transfer). Link

-

Hu, E., et al. (2025). Degradation pathways of benzylamine in CO2 capture. ACS Applied Materials & Interfaces.[3] (Mechanistic insight into benzylic amine degradation via oxidation and carbonation). Link

Sources

Technical Support Center: Purification of (3-(Oxazol-5-yl)phenyl)methanamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude (3-(Oxazol-5-yl)phenyl)methanamine mixtures. Our focus is on providing practical, field-proven insights to help you overcome common challenges and achieve high purity for your downstream applications.

I. Understanding the Impurity Profile

Effective purification begins with a foundational understanding of the potential impurities in your crude mixture. The most common synthetic route to this compound is the reduction of 3-(oxazol-5-yl)benzonitrile. Impurities can arise from this process and subsequent handling.

Common Impurities in Crude this compound:

| Impurity Type | Potential Species | Origin |

| Unreacted Starting Material | 3-(Oxazol-5-yl)benzonitrile | Incomplete reduction reaction. |

| Over-reduction Byproduct | 3-(Oxazol-5-yl)toluene | Hydrogenolysis of the benzylic amine. |

| Coupling Byproducts | Bis((3-(oxazol-5-yl)phenyl)methyl)amine (Secondary Amine) | Reaction between the intermediate imine and the final primary amine product during reduction.[1] |

| Oxidation/Degradation Products | 3-(Oxazol-5-yl)benzaldehyde, N-((3-(oxazol-5-yl)phenyl)methylene)methanamine (Imine) | Exposure of the amine to air.[2] |

| Ring-Opened Species | α-acylamino ketone derivatives | Instability of the oxazole ring under harsh acidic or basic conditions.[3][4] |

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark oil, but I expect a solid. What could be the cause?

A1: The presence of colored impurities, often from oxidation, can result in an oily appearance. The secondary amine byproduct, bis((3-(oxazol-5-yl)phenyl)methyl)amine, may also be an oil that prevents the primary amine from solidifying. It is also possible that your product has not yet crystallized.

Troubleshooting Steps:

-

Initial Purification: Attempt an acid-base extraction to remove neutral impurities like unreacted nitrile and over-reduced toluene. This may also help remove some colored byproducts.

-

Induce Crystallization: After the initial workup, try to induce crystallization from a suitable solvent. You can do this by scratching the inside of the flask with a glass rod or by adding a seed crystal if you have one.[5]

-

Chromatography: If the product remains an oil after initial purification attempts, column chromatography is likely necessary to separate the primary amine from closely related impurities.

Q2: I'm performing a column chromatography purification on silica gel, but I'm getting poor separation and significant tailing of my product spot on TLC. Why is this happening?

A2: This is a common issue when purifying basic amines on standard silica gel.[6] The acidic nature of silica gel interacts strongly with the basic amine, leading to poor chromatographic performance. This can also lead to product degradation on the column.[7]

Troubleshooting Steps:

-

Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 10% ammonia in methanol).[8]

-

Use an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Options include:

-

Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Basic alumina is often a good choice for the purification of amines.[9]

-

Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and can provide excellent separation without the need for basic additives in the mobile phase.[6]

-

Q3: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is not fully soluble in the hot solvent or when the solution cools too quickly, causing the product to separate as a liquid phase rather than forming a crystal lattice.[5]

Troubleshooting Steps:

-

Increase Solvent Volume: Add more of the hot solvent to ensure your compound is fully dissolved.

-

Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.

-

Change Solvent System: The boiling point of your solvent may be too high. Try a lower-boiling solvent or a different solvent mixture. For this compound, consider solvent systems like isopropanol, ethanol, or mixtures such as acetone/water or toluene/heptane.[5]

Q4: My final product purity is still low after purification. How can I improve it?

A4: This suggests that the chosen purification method is not effectively removing all impurities. A multi-step purification strategy is often necessary.

Troubleshooting Steps:

-

Combine Techniques: Use a combination of purification methods. For example, perform an acid-base extraction first to remove gross impurities, followed by recrystallization or column chromatography for fine purification.

-

Salt Formation and Recrystallization: Convert the freebase amine to its hydrochloride salt by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in an organic solvent.[2][10] The resulting salt can then be recrystallized, often from polar solvents like methanol or ethanol.[5] This is particularly effective for removing non-basic impurities. The pure freebase can be recovered by neutralizing the salt with a base.

III. Experimental Protocols

Here are detailed step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Acid-Base Extraction

This method is excellent for separating the basic amine product from neutral or acidic impurities.

Procedure:

-

Dissolve the crude this compound mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

-

Shake the funnel vigorously and allow the layers to separate. The protonated amine will move to the aqueous layer.

-

Drain the lower aqueous layer into a clean flask.

-